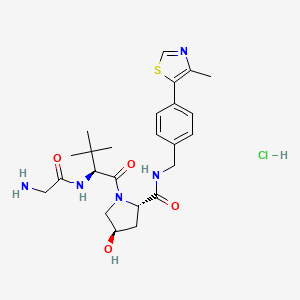

(S,R,S)-AHPC-CO-C1-NH2 HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O4S.ClH/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25;/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31);1H/t17-,18+,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVLBRLCBGVZQV-UTYHKCQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-CO-C1-NH2 HCl: A Core Building Block for Targeted Protein Degradation

This guide provides a comprehensive technical overview of (S,R,S)-AHPC-CO-C1-NH2 HCl, a crucial chemical tool for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of the ubiquitin-proteasome system, the specific role of the von Hippel-Lindau (VHL) E3 ligase, and the elegant mechanism by which molecules like this compound are leveraged to develop Proteolysis-Targeting Chimeras (PROTACs) for the selective degradation of disease-causing proteins.

The Foundation: Hijacking the Cell's Natural Disposal System

Eukaryotic cells maintain protein homeostasis through a sophisticated quality control mechanism known as the Ubiquitin-Proteasome System (UPS).[1][2][3] This pathway is responsible for the degradation of short-lived, misfolded, or damaged proteins. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with a chain of ubiquitin molecules. This polyubiquitin tag serves as a molecular signal, marking the protein for destruction by the 26S proteasome, a large protein complex that unfolds and proteolytically degrades the tagged protein.[2][4]

The specificity of the UPS is conferred by over 600 different E3 ubiquitin ligases, each responsible for recognizing a specific set of substrate proteins.[1][5] This inherent specificity is the key that PROTAC technology exploits. Instead of merely inhibiting a protein's function, PROTACs co-opt a specific E3 ligase to tag a disease-relevant protein for complete elimination.

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

The Target E3 Ligase: Von Hippel-Lindau (VHL)

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] Mutations in the VHL gene are linked to von Hippel-Lindau disease, a condition predisposing individuals to various tumors.[4][6]

Under normal oxygen conditions (normoxia), VHL's primary role is to recognize and target the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for degradation.[7] This recognition is highly specific: VHL binds to HIF-1α only when a critical proline residue on HIF-1α has been hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][8] This hydroxyproline motif sits snugly within a binding pocket on the VHL protein. In low oxygen (hypoxia), the hydroxylation reaction does not occur, HIF-1α is not recognized by VHL, and it accumulates to activate genes that help cells adapt to the low-oxygen environment.

VHL is an attractive E3 ligase for PROTAC development due to its ubiquitous expression across various tissues and the availability of well-characterized, high-affinity small molecule ligands.[9]

This compound: The Molecular Key

This compound is a synthetic, functionalized ligand designed to specifically recruit the VHL E3 ligase. Let's break down its components:

-

(S,R,S)-AHPC: This is the core pharmacophore, also known as VH032.[10][11] It is a potent and selective VHL ligand designed to mimic the crucial hydroxyproline motif of HIF-1α.[4] The specific (S,R,S) stereochemistry is essential for high-affinity binding to the VHL pocket; other stereoisomers, such as (S,S,S)-AHPC, serve as inactive negative controls for experiments. The binding of the VH032 core to VHL has been structurally characterized, with the hydroxyproline-like group forming key hydrogen bonds within the binding site (PDB: 4W9H).[4][12]

-

-CO-C1-NH2 Linker: This component is a short, flexible linker attached to the AHPC core. The terminal primary amine (-NH2) is a critical functional group, serving as a chemical handle for conjugation to a ligand for a Protein of Interest (POI). The linker's nature—its length, rigidity, and attachment point—is not merely a spacer. It is a crucial determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex (VHL-PROTAC-POI), which in turn dictates the efficiency and selectivity of target degradation.[13][14]

-

HCl Salt: The hydrochloride salt form is used to improve the compound's solubility and stability for easier handling and formulation in research settings.

This molecule is, therefore, not a drug itself but a high-value building block for the synthesis of PROTACs.[15]

Application in PROTAC Synthesis and Mechanism of Action

The primary use of this compound is to serve as the E3 ligase-recruiting moiety in a PROTAC. A researcher synthesizes a PROTAC by covalently attaching this molecule to a ligand that binds to a specific target protein they wish to degrade.

Caption: General workflow for synthesizing a PROTAC molecule.

Once the PROTAC is introduced into cells, it acts as a molecular matchmaker:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via its AHPC moiety) and the target protein (via its POI ligand). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.[16]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of another target protein molecule.

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Data Presentation: The Efficacy of VHL-Based PROTACs

The effectiveness of a PROTAC is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). VHL-based PROTACs have demonstrated exceptional potency against a wide range of targets.

| PROTAC Example | Target Protein | VHL Ligand Core | DC50 Value | Cell Line |

| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 nM[17][18] | Castration-Resistant Prostate Cancer (CRPC) cells |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1.11 µM[19] | Ba/F3 cells |

| Compound 139 | Undisclosed | Heterocyclic VHL Ligand | 0.87 - 3.3 nM[20] | EOL-1, PC3 cells |

| KRAS Degrader | KRAS G12C | VHL Ligand | ~0.1 µM (100 nM)[21] | Cancer cells |

This table presents representative data to illustrate the potency achievable with VHL-recruiting PROTACs. The specific efficacy of a PROTAC synthesized from this compound will depend on the target ligand and the final linker composition.

Experimental Protocol: Assessing PROTAC-Mediated Degradation

A fundamental experiment to validate the function of a newly synthesized PROTAC is to measure the reduction in the target protein's cellular levels. The Western blot is the gold-standard technique for this purpose.[21][22]

Objective: To determine the dose-dependent degradation of a target protein (POI) by a novel PROTAC.

Materials:

-

Cell line expressing the POI.

-

Novel PROTAC synthesized using this compound.

-

Inactive epimer control PROTAC (synthesized with (S,S,S)-AHPC).

-

Vehicle control (e.g., DMSO).

-

Proteasome inhibitor (e.g., MG132) for mechanism validation.

-

Cell culture reagents, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

-

Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.

-

PROTAC Treatment:

-

Prepare serial dilutions of your novel PROTAC in cell culture media (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM, and a vehicle control).

-

Include controls: a high concentration of the inactive epimer PROTAC and a co-treatment of the novel PROTAC with a proteasome inhibitor like MG132 (10 µM). The MG132 co-treatment should "rescue" the protein from degradation, confirming the involvement of the proteasome.

-

Aspirate the old media from the cells and add the media containing the different PROTAC concentrations.

-

Incubate for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates at high speed at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.

-

-

Analysis:

-

Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal protein loading.

-

Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity for each lane.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.

-

Expected Outcome: A dose-dependent decrease in the target protein band intensity should be observed for the active PROTAC. The inactive control should show no degradation, and the MG132 co-treatment should show protein levels similar to the vehicle control.

References

-

Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL . bioRxiv. [Link]

-

Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]

-

Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . PMC. [Link]

-

Maple, H. J., et al. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) . PMC. [Link]

-

de Lera Ruiz, M., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α . PMC. [Link]

-

Zenewicz, L. A., et al. (2020). E3 Ubiquitin Ligase Von Hippel-Lindau Protein Promotes Th17 Differentiation . PubMed. [Link]

-

Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras . PMC. [Link]

-

Berra, E., et al. (2003). Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases . PMC. [Link]

-

Zheng, N., & Shabek, N. (2021). E3 ubiquitin ligases: styles, structures and functions . PMC. [Link]

-

Shagi-Pinhas, N., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation . PMC. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs . AxisPharm. [Link]

-

Van Molle, I., et al. (2017). NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex . ACS Med. Chem. Lett.[Link]

-

HIF1A - Wikipedia . [Link]

-

Ubiquitin ligase - Wikipedia . [Link]

-

Wang, L., et al. (2020). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands . Journal of Medicinal Chemistry. [Link]

-

Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . Chemical Society Reviews. [Link]

-

Sun, X., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase . Oxford Academic. [Link]

-

Li, Y., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age . Frontiers in Pharmacology. [Link]

-

The ubiquitin-proteasome mediated protein degradation pathway . Animated biology with arpan. [Link]

-

Lindsley, C. W. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta . PMC. [Link]

-

Von Hippel–Lindau tumor suppressor - Wikipedia . [Link]

-

Salceda, S., & Caro, J. (1999). Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway . PNAS. [Link]

-

Liu, J., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives . European Journal of Medicinal Chemistry. [Link]

Sources

- 1. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 6. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. VHL ligand binding increases intracellular level of VHL | bioRxiv [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lifesensors.com [lifesensors.com]

- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of AHPC-Based VHL Ligands for PROTAC Development

Executive Summary

This technical guide details the chemical synthesis and strategic application of 4-hydroxy-1-methyl-pyrrolidine-2-carboxylic acid (AHPC) derivatives, specifically the VH032 scaffold. As the primary recruitment moiety for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in Targeted Protein Degradation (TPD), the integrity of the AHPC core is paramount. This document moves beyond basic literature review to provide a field-validated, step-by-step protocol for synthesizing high-affinity VHL ligands with engineered "exit vectors" for PROTAC linker attachment.

Part 1: Mechanistic Foundation & Ligand Design

The VHL E3 ligase naturally recognizes the Hypoxia-Inducible Factor 1

The Binding Interface

The VHL binding pocket is stereospecific. The hydroxyl group on the pyrrolidine ring forms critical hydrogen bonds with Ser111 and His115 deep within the VHL

Figure 1: Mechanistic logic of VHL recruitment. The AHPC ligand anchors the E3 ligase, enabling ubiquitin transfer to the linked target protein.

Part 2: Strategic Retrosynthesis & Exit Vectors

A successful PROTAC synthesis requires an "Exit Vector"—a site on the ligand where a linker can be attached without disrupting the VHL binding affinity.[1]

The Two Primary Exit Vectors

-

Phenolic Exit Vector (RHS): Located on the phenyl ring of the benzylamine tail. This is the most versatile vector (used in VZ185).

-

Terminal Amine Vector (LHS): Located at the N-terminus of the tert-leucine tail.

This guide focuses on the Phenolic VHL Ligand synthesis, as it allows for robust ether linkage chemistry compatible with most PROTAC linkers (PEG/Alkyl chains).

Retrosynthetic Analysis

-

Target: Phenolic-VH032 Derivative.

-

Disconnection 1 (Amide Bond): Breaks into the LHS-Acid (N-Boc-L-tert-leucine) and the AHPC-Amine.

-

Disconnection 2 (Amide Bond): Breaks into trans-4-hydroxy-L-proline and the Functionalized Benzylamine.

Part 3: Practical Synthesis Protocol

Safety Note: All reactions involving coupling reagents (HATU) and halogenated solvents must be performed in a fume hood.

Phase 1: Synthesis of the Right-Hand Side (RHS) Amine

The synthesis begins with the construction of the functionalized benzylamine. For the phenolic variant, we utilize 4-(4-methylthiazol-5-yl)benzylamine with a phenol handle.

Reagents:

-

4-bromo-benzylamine hydrochloride

-

Palladium(II) acetate (Catalyst)

-

Potassium carbonate (Base)

Note: Commercially available "VH032-amine" or "VHL Ligand 1" precursors are often expensive. In-house synthesis via Suzuki coupling or C-H activation is cost-effective for scale-up.

Phase 2: The Core Coupling (The Critical Step)

This step couples the VHL recognition motif (Hydroxyproline) to the RHS tail.

Step 2.1: Coupling

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at 0°C to activate the acid.

-

Add the RHS Benzylamine (1.0 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Validation: Monitor via LCMS.[4] Look for the [M+H]+ peak corresponding to the Boc-protected intermediate.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (carefully, to remove unreacted amine), sat. NaHCO3, and Brine. Dry over MgSO4.

Step 2.2: Deprotection

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v). Stir for 1 hour at RT.

-

Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA. This yields the VHL-Amine TFA salt .

Phase 3: Left-Hand Side (LHS) Assembly

The final step attaches the tert-leucine tail, which provides rigidity and hydrophobic contacts.

-

Dissolve N-Boc-L-tert-leucine (1.0 eq) in DMF.

-

Activate with HATU (1.05 eq) and DIPEA (4.0 eq - extra base needed to neutralize the TFA salt from Phase 2).

-

Add the VHL-Amine TFA salt (1.0 eq).

-

Stir for 2 hours at RT.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Summary of Quantitative Reagents

| Component | Reagent | Equiv.[4][5][6][7] | Role |

| Core | N-Boc-trans-4-hydroxy-L-proline | 1.0 | VHL Recognition Motif |

| Coupling | HATU | 1.1 | Peptide Coupling Agent |

| Base | DIPEA (Hunig's Base) | 3.0 | Proton Scavenger |

| LHS Tail | N-Boc-L-tert-leucine | 1.0 | Hydrophobic Contact (Phe91) |

| Solvent | DMF (Anhydrous) | N/A | Reaction Medium |

Part 4: Workflow Visualization

The following diagram illustrates the convergent synthesis of the functionalized VHL ligand.

Figure 2: Convergent synthetic route for VH032-based ligands. The sequence prioritizes the preservation of stereochemistry on the hydroxyproline core.

Part 5: Quality Control & Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized ligand, the following analytical checkpoints must be met.

Stereochemical Integrity (NMR)

The most common failure mode is epimerization at the C2 or C4 position of the proline ring.

-

Checkpoint: In 1H NMR (DMSO-d6), the

-proton of the hydroxyproline should appear as a doublet of doublets (or multiplet) around 4.3–4.5 ppm . -

Diastereomers: If epimerization occurs, you will see "shadow peaks" adjacent to the major amide rotamers. The integration ratio should be >95:5.

Binding Validation (Biophysical)

Before using the ligand in a PROTAC, validate binding to VHL.

-

Fluorescence Polarization (FP): Displace a HIF-1

peptide probe. High-affinity ligands (like VH032) typically show -

Isothermal Titration Calorimetry (ITC): Verify the enthalpy-driven binding characteristic of the hydroxyproline interaction.

References

-

Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.

-

Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit. Journal of Medicinal Chemistry.

-

Frost, J., et al. (2016). Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition. Nature Communications.

-

Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe VH298.[2][8] Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Gatekeeper of Hypoxia: A Technical Guide to the Role of von Hippel-Lindau in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. At the heart of its function lies its role as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex, which targets specific proteins for degradation via the ubiquitin-proteasome system. The primary and most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-α) transcription factor. In normoxic conditions, VHL-mediated degradation of HIF-α prevents the transcription of hypoxia-response genes. When VHL is inactivated or in hypoxic conditions, HIF-α accumulates, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, processes that are often co-opted by cancer cells. This guide provides an in-depth technical overview of the VHL-mediated protein degradation pathway, key experimental methodologies to interrogate its function, and its therapeutic relevance in drug discovery.

Introduction: The VHL-HIF Axis, a Master Regulator of Oxygen Homeostasis

The von Hippel-Lindau protein (pVHL) is a key tumor suppressor, and its inactivation is a hallmark of VHL disease, a hereditary cancer syndrome, as well as sporadic clear cell renal cell carcinoma (ccRCC).[1][2] The central function of pVHL is to orchestrate the degradation of the alpha subunits of hypoxia-inducible factors (HIF-1α and HIF-2α).[3][4] Under normal oxygen levels (normoxia), HIF-α subunits are continuously produced but rapidly degraded, maintaining low intracellular levels.[3] This rapid turnover is mediated by the VHL E3 ubiquitin ligase complex. However, under low oxygen conditions (hypoxia), this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes that promote adaptation to the low-oxygen environment.[5][6]

The significance of this pathway extends beyond normal physiology. In many cancers, the VHL-HIF axis is dysregulated, leading to a "pseudo-hypoxic" state where HIF-target genes are constitutively active, driving tumor growth, angiogenesis, and metastasis.[6][7] Consequently, the VHL E3 ligase has emerged as a critical target for therapeutic intervention.[8] Understanding the intricate molecular mechanisms of VHL-mediated protein degradation is therefore paramount for developing novel cancer therapies.

The VHL E3 Ubiquitin Ligase Complex: A Molecular Machine for Protein Degradation

The VHL protein does not act alone; it is the substrate recognition component of a larger multi-protein E3 ubiquitin ligase complex, often referred to as the VCB-Cul2 complex.[9][10][11] This complex is a member of the Cullin-RING Ligase (CRL) family, the largest family of E3 ubiquitin ligases in humans.[12][13]

The core components of the VHL E3 ligase complex are:

-

Von Hippel-Lindau Protein (VHL): The substrate receptor that directly binds to the target protein (e.g., HIF-α).[7]

-

Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking VHL to the Cullin scaffold.[9][11]

-

Cullin 2 (Cul2): A scaffold protein that provides the structural backbone for the complex, bringing the substrate receptor and the catalytic components into proximity.[10][13]

-

RING-Box Protein 1 (Rbx1): A small RING-finger domain-containing protein that recruits the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin.[10][11]

The assembly of this complex is crucial for its ligase activity. Disease-causing mutations in VHL often disrupt its interaction with Elongin C or its ability to bind substrates, thereby inactivating the E3 ligase complex.[7]

The Ubiquitination Cascade: A Step-by-Step Process

The VHL E3 ligase catalyzes the final step in the ubiquitination cascade, which is a three-enzyme process:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, forming a high-energy thioester bond with a cysteine residue in its active site.[4][14]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme.[14][15][16]

-

E3 Ubiquitin Ligase (VHL Complex): The E3 ligase acts as a scaffold, bringing the ubiquitin-charged E2 enzyme and the substrate into close proximity. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein.[4][14]

This process is repeated to form a polyubiquitin chain, most commonly linked through lysine 48 (K48) of ubiquitin, which serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein.[11]

The Oxygen-Sensing Mechanism: How VHL Recognizes HIF-α

The interaction between VHL and HIF-α is exquisitely regulated by cellular oxygen levels.[4] This regulation is mediated by a class of enzymes called prolyl hydroxylase domain enzymes (PHDs).[3]

Under normoxic conditions, PHDs utilize molecular oxygen as a co-substrate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α.[3][5] This post-translational modification creates a binding site for VHL.[3] The hydroxylated proline residue fits into a specific pocket on the surface of the VHL protein, leading to the recruitment of HIF-α to the E3 ligase complex and its subsequent ubiquitination and degradation.

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their oxygen co-substrate.[5] As a result, HIF-α is not hydroxylated, VHL cannot recognize it, and it is therefore stabilized, allowing it to activate gene transcription.[5][6]

Figure 1: The VHL-HIF oxygen sensing pathway.

Beyond HIF-α: Other Substrates of the VHL E3 Ligase

While HIF-α is the most well-established substrate of VHL, research has identified other proteins that are also targeted for degradation by this E3 ligase. These include:

-

RNA polymerase II subunits: VHL has been shown to target the large subunit of RNA polymerase II for degradation.[7]

-

Atypical protein kinase C (aPKC): VHL can mediate the ubiquitination and degradation of aPKC isoforms.[7]

-

NFKB2: The VHL complex can physically interact with and affect the stability of NFKB2.[17]

-

Transforming growth factor-beta-induced protein (TGFBI): TGFBI has been identified as a direct substrate of VHL.[17]

The identification of these additional substrates suggests that VHL may have broader roles in cellular regulation beyond the hypoxia response.

Experimental Methodologies to Study VHL Function

A variety of experimental techniques are employed to investigate the function of the VHL E3 ligase complex and its role in protein degradation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

Co-IP is a powerful technique to determine if two or more proteins interact in vivo. To demonstrate the interaction between VHL and its substrates, such as HIF-1α, one protein is immunoprecipitated from a cell lysate, and the precipitate is then probed for the presence of the other protein by Western blotting.[3][18]

Detailed Protocol for VHL and HIF-1α Co-Immunoprecipitation:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.

-

For studying the oxygen-dependent interaction, treat cells under normoxic (21% O2) or hypoxic (1% O2) conditions for a defined period (e.g., 4-6 hours). Treatment with a proteasome inhibitor (e.g., MG132) for the last few hours can help stabilize the ubiquitinated substrate.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-VHL antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is essential.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the "prey" protein (e.g., anti-HIF-1α antibody) and the "bait" protein (anti-VHL antibody) to confirm the interaction.

-

Causality Behind Experimental Choices: The choice of a non-denaturing lysis buffer is critical to preserve protein-protein interactions. The pre-clearing step reduces background signal from proteins that non-specifically bind to the beads. The extensive washing steps are necessary to remove weakly interacting or non-specific proteins, ensuring that only true interactors are detected.

In Vitro Ubiquitination Assay to Demonstrate E3 Ligase Activity

This assay directly measures the ability of the VHL complex to catalyze the ubiquitination of a substrate in a controlled, cell-free environment.[1][19]

Detailed Protocol for In Vitro VHL-mediated Ubiquitination of HIF-1α:

-

Reagent Preparation:

-

Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), VHL E3 ligase complex (or its components), and the substrate (e.g., a fragment of HIF-1α containing the ODD).

-

Ubiquitin (wild-type or tagged, e.g., His-tagged or HA-tagged).

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

ATP.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and substrate in the reaction buffer.

-

Initiate the reaction by adding ATP and the VHL E3 ligase complex.

-

As a negative control, set up a reaction lacking the E3 ligase or ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate (HIF-1α) or the ubiquitin tag. A ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-1α indicates a successful reaction.

-

Trustworthiness of the Protocol: This self-validating system relies on the inclusion of proper controls. The absence of ubiquitination in the control reactions confirms that the observed activity is dependent on the VHL E3 ligase and ATP.

HIF-1α Reporter Gene Assay to Measure Transcriptional Activity

This cell-based assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing hypoxia response elements (HREs).[2][8][9][10][20][21]

Detailed Protocol for a HIF-1α Luciferase Reporter Assay:

-

Cell Transfection:

-

Co-transfect cells with a reporter plasmid containing an HRE-driven luciferase gene and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After transfection, treat the cells with compounds of interest or expose them to normoxic or hypoxic conditions.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Compare the normalized luciferase activity between different treatment groups to determine the effect on HIF-1α transcriptional activity.

-

Authoritative Grounding: The design of the reporter construct is critical. Including multiple copies of the HRE in the promoter enhances the sensitivity of the assay. The use of a dual-reporter system is a standard for robust and reliable data.

Figure 2: Key experimental workflows to study VHL function.

Therapeutic Implications: Targeting the VHL Pathway in Drug Discovery

The central role of the VHL-HIF axis in cancer has made it an attractive target for therapeutic intervention.[8]

VHL Inhibitors

Small molecules that inhibit the interaction between VHL and HIF-α can stabilize HIF-α, leading to the production of erythropoietin (EPO). This approach is being explored for the treatment of anemia.[8]

PROTACs (Proteolysis-Targeting Chimeras)

A groundbreaking therapeutic strategy that hijacks the VHL E3 ligase is the development of PROTACs.[14] These are bifunctional molecules with one end that binds to VHL and the other end that binds to a target protein of interest for degradation. By bringing the target protein into proximity with the VHL E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target. This technology has the potential to target proteins that have been traditionally considered "undruggable."

Conclusion

The von Hippel-Lindau protein is a master regulator of cellular responses to oxygen, primarily through its role as the substrate recognition component of an E3 ubiquitin ligase that targets HIF-α for degradation. The intricate molecular mechanisms of the VHL-HIF pathway have been elucidated through a combination of biochemical, molecular, and cellular biology techniques. A thorough understanding of this pathway and the experimental methodologies used to study it is crucial for researchers and drug development professionals seeking to exploit this critical cellular process for therapeutic benefit. The continued exploration of the VHL E3 ligase and its substrates holds immense promise for the development of novel treatments for cancer and other diseases.

References

- Bruick, R. K., & McKnight, S. L. (2001). A Conserved Family of Prolyl-4-Hydroxylases That Modify HIF. Science, 294(5545), 1337–1340.

- Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.

- Li, Z., et al. (2004). VHL protein-interacting deubiquitinating enzyme 2 deubiquitinates and stabilizes HIF-1α. EMBO reports, 5(1), 76–81.

- Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465–4468.

-

Dutta, S. S. (2021). Treatment Strategies for Von-Hippel-Lindau Syndrome. News-Medical. Retrieved from [Link]

- Chen, H., et al. (2023). Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review. Medicine, 102(29), e34343.

- Ha, D., & Baek, S. H. (2014). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. EMBO reports, 15(8), 843–853.

- Kaelin, W. G. (2022). Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer.

- Ohh, M. (2006). Ubiquitin Pathway in VHL Cancer Syndrome. Neoplasia, 8(8), 623–629.

- Wang, S., et al. (2024). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Molecules, 29(4), 859.

- Sereduk, C., et al. (2022). Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines. International Journal of Molecular Sciences, 23(3), 1475.

- Yang, H., et al. (2012). The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer. Frontiers in Oncology, 2, 48.

- Ciavarella, M. L., et al. (2013). BC-box protein domain-related mechanism for VHL protein degradation. Proceedings of the National Academy of Sciences, 110(45), 18122–18127.

- Tyers, M., & Willems, A. R. (1999). VHL: a very hip ligase. Proceedings of the National Academy of Sciences, 96(22), 12406–12408.

-

Srinivasan, R. (2022). Belzutifan for Von Hippel-Lindau syndrome. YouTube. Retrieved from [Link]

-

Synapse. (2024). What are VHL inhibitors and how do they work? Synapse. Retrieved from [Link]

- Iwai, K., et al. (1999). Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. Proceedings of the National Academy of Sciences, 96(22), 12436–12441.

- Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7414-7441.

- Feldman, D. E., et al. (2003). The VHL protein is protected from ubiquitylation in the context of the CBCVHL complex. Journal of Biological Chemistry, 278(51), 51691–51698.

-

Zhang, Q. (2024). Signal Transduction and Modeling in VHL Disease. YouTube. Retrieved from [Link]

-

VHL Alliance. (2024). VHL Overview | What Is VHL? YouTube. Retrieved from [Link]

-

JoVE. (2022). Analysis: E3 Ubiquitin Ligase Function l Protocol Preview. YouTube. Retrieved from [Link]

- Tanaka, T., et al. (2016). Hypoxia-sensitive reporter system for high-throughput screening. PLoS ONE, 11(3), e0152628.

-

M-CSA. (n.d.). E2 ubiquitin-conjugating enzyme. M-CSA. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 10. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]

- 12. Building and remodelling Cullin–RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ubiquitin Activation (E1, E2 Enzymes) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Reactome | Transfer of ubiquitin from E1 to E2 [reactome.org]

- 17. [Expression, purification and binding activity analysis of von Hippel-Lindau (VHL)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FIH-1: a novel protein that interacts with HIF-1α and VHL to mediate repression of HIF-1 transcriptional activity [genesdev.cshlp.org]

- 19. docs.abcam.com [docs.abcam.com]

- 20. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]

- 21. Hypoxia-sensitive reporter system for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of (S,R,S)-AHPC-CO-C1-NH2 HCl

Executive Summary

(S,R,S)-AHPC-CO-C1-NH2 HCl (often referred to as (S,R,S)-AHPC-C1-NH2 hydrochloride or VHL Ligand-Linker 1 ) is a critical functionalized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the high-affinity VHL E3 ligase ligand (VH032 derivative) tethered to a short alkyl-amine linker via an amide bond. The hydrochloride (HCl) salt form is engineered to enhance aqueous solubility and solid-state stability compared to the free base.

This guide provides a definitive technical analysis of the compound's solubility limits, stability profiles, and handling workflows. It is designed to prevent common experimental failures such as precipitation during conjugation, hydrolytic degradation, and stock solution inactivation.

Physicochemical Profile

Chemical Identity & Structure

The molecule functions as the "anchor" for the E3 ligase end of a PROTAC.[1][2][3] The "C1-NH2" designation typically implies a short spacer (often a glycine or methylene unit) terminating in a primary amine, which serves as the reactive handle for conjugation to a target protein ligand (usually via NHS-ester or carboxylic acid coupling).

-

Reactive Handle: Primary Amine (-NH2)

-

Salt Form: Monohydrochloride or Dihydrochloride (improves polarity and lattice energy)

-

Molecular Weight: ~460–500 Da (varies slightly by specific linker composition)

Solubility Data

The HCl salt significantly alters the solubility profile, making the compound highly soluble in polar aprotic solvents and water, but insoluble in non-polar organics.

Table 1: Solubility Limits (validated at 25°C)

| Solvent | Solubility Limit | Saturation Status | Application Notes |

| DMSO | ~125 mg/mL (267 mM) | High | Preferred. Standard for stock solutions.[4] Requires vortexing/sonication. |

| Water | ~100 mg/mL (214 mM) | High | Excellent for aqueous conjugation buffers. pH dependent. |

| DMF | ~30 mg/mL | Moderate | Alternative for peptide coupling reactions. |

| Ethanol | < 1 mg/mL | Low | Not recommended for stock preparation. |

| PBS (pH 7.4) | ~100 mg/mL | High | Suitable for direct biological assays; prepare fresh. |

Critical Insight: While the HCl salt is water-soluble, the free base (generated if pH > 8.0) may precipitate.[4] Always maintain pH < 7.5 during initial dissolution.

Stability Profile & Degradation Risks

Solid-State Stability

-

Hygroscopicity: The HCl salt is highly hygroscopic . Exposure to ambient moisture will cause the powder to deliquesce (turn into a sticky oil), leading to hydrolysis of the amide bonds over time.

-

Storage: Must be stored at -20°C (short term) or -80°C (long term) under a desiccated, inert atmosphere (Nitrogen or Argon).

Solution Stability

Once dissolved, the stability clock starts ticking. The primary degradation pathways are:

-

Amide Hydrolysis: Slow degradation of the linker-ligand bond, accelerated by extreme pH (pH < 3 or pH > 9).

-

Oxidation: The thiazole ring in the AHPC core is susceptible to oxidation if left in oxygenated solvents under light.

-

Cyclization: The terminal amine can potentially attack internal carbonyls if left in solution for extended periods (intramolecular cyclization).

Table 2: Storage Recommendations for Solutions

| State | Temperature | Shelf Life | Condition |

| Powder | -80°C | 2 Years | Desiccated, Dark, Inert Gas |

| DMSO Stock | -80°C | 6 Months | Sealed, protect from freeze-thaw |

| DMSO Stock | -20°C | 1 Month | Sealed |

| Aqueous/PBS | 4°C | < 24 Hours | Prepare Fresh Only |

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a 100 mM stock solution in DMSO without inducing degradation.

-

Equilibration: Remove the product vial from the freezer and let it warm to room temperature (RT) for 15 minutes before opening . This prevents condensation of atmospheric water onto the cold powder.

-

Solvent Addition: Add anhydrous, high-grade DMSO (Dimethyl Sulfoxide) to the vial.

-

Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 10,000.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2 minutes.

-

Note: Do not heat above 37°C.

-

-

Aliquot: Immediately split the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control (QC) Check

Objective: Verify compound integrity before expensive conjugation steps.

-

Visual Inspection: The solution should be clear and colorless to pale yellow. Any turbidity suggests precipitation or salt dissociation issues.

-

LC-MS Verification:

-

Dilute 1 µL of stock into 1 mL Acetonitrile/Water (50:50).

-

Run a standard C18 gradient (5% to 95% B).

-

Pass Criteria: Single peak >95% purity; Mass matches [M+H]+.

-

Fail Criteria: Appearance of "M-Linker" peaks or split peaks indicating isomerization.

-

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, from storage to conjugation.

Figure 1: Critical handling workflow to ensure solubility and prevent hydrolytic degradation.

Troubleshooting & FAQs

Q: My solution turned cloudy upon adding water/buffer. Why? A: This is likely a "salting out" effect or pH shock. The HCl salt is acidic. If you add it to a high pH buffer, the free base may form and precipitate.

-

Fix: Ensure the final organic co-solvent (DMSO) concentration is at least 1-5% in the aqueous buffer to maintain solubility of the hydrophobic AHPC core.

Q: Can I use DMF instead of DMSO? A: Yes, DMF is acceptable (Solubility ~30 mg/mL), especially for amide coupling reactions where DMSO might interfere with specific reagents. However, DMSO is superior for long-term storage.

Q: The compound has turned into a sticky oil in the vial. A: The compound has absorbed moisture (deliquescence).

-

Fix: Re-dissolve the entire content in a known volume of DMSO to determine the concentration, then use immediately. Do not attempt to weigh the oil.

References

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (S, R, S)-AHPC-PEG12-NHS ester | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

understanding E3 ligase ligand-linker conjugates

Title: Engineering the Ternary Complex: A Technical Guide to E3 Ligase Ligand-Linker Conjugates in PROTAC Design

Executive Summary

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not merely the sum of its two binding moieties.[1][2][3] It is defined by the ternary complex —the transient, catalytic union of the E3 ubiquitin ligase, the PROTAC, and the Protein of Interest (POI). This guide focuses on the "engine" of this system: the E3 Ligase Ligand-Linker Conjugate .

We will move beyond basic definitions to explore the structural activity relationships (SAR) of linkerology, the thermodynamics of cooperativity, and the experimental workflows required to validate these conjugates before they are coupled to a warhead.

Part 1: The Anchor – E3 Ligase Ligands[1][4]

While over 600 E3 ligases exist in the human proteome, two dominate the current landscape: Cereblon (CRBN) and von Hippel-Lindau (VHL) . Choosing the right anchor is the first critical decision in conjugate design.

Comparative Analysis: CRBN vs. VHL

The choice between CRBN and VHL dictates the physicochemical baseline of your final PROTAC.

| Feature | Cereblon (CRBN) Ligands | von Hippel-Lindau (VHL) Ligands |

| Core Scaffold | Thalidomide, Pomalidomide, Lenalidomide (IMiDs) | VH032, VH298 (Hydroxyproline derivatives) |

| Molecular Weight | Low (~250-300 Da) | High (~450-600 Da) |

| Physicochemical Profile | High Ligand Efficiency (LE), favorable LogP | High TPSA, often requires solubility optimization |

| Binding Mode | Molecular Glue (binds hydrophobic pocket) | Peptidomimetic (binds extended surface groove) |

| Selectivity Risks | High: Degrades neosubstrates (e.g., IKZF1/3, GSPT1) | Low: High specificity for VHL; few off-targets |

| Tissue Expression | Ubiquitous; varying levels in lymphoid cells | Ubiquitous; highly expressed in kidneys/cancers |

The "Exit Vector" Imperative

The Exit Vector is the atom on the E3 ligand where the linker is attached.

-

CRBN: The C4 or C5 position of the phthalimide ring is the standard exit vector. Modification here typically retains binding affinity while projecting the linker into the solvent.

-

VHL: The terminal amine of the left-hand side (LHS) or the phenyl ring on the right-hand side (RHS) are common vectors. The crystal structure of VHL-HIF1

reveals that the LHS points toward the solvent, making it the preferred attachment point to avoid steric clashes.

Part 2: Linkerology – The Silent Critical Variable

The linker is not a passive connector; it is a structural element that governs the Cooperativity (

- (Positive Cooperativity): The linker facilitates new protein-protein interactions (PPIs) between the E3 ligase and the POI. This creates a stable, long-lived complex, leading to efficient ubiquitination.

- (Negative Cooperativity): The linker causes steric clashes. The complex is unstable, often resulting in poor degradation despite high binary binding affinity.

Linker Composition & Physics[5]

-

PEG (Polyethylene Glycol):

-

Pros: Increases water solubility; flexible.[4]

-

Cons: High conformational entropy penalty upon binding; oxidative instability in vivo.

-

Use Case: Initial screening to determine optimal length.

-

-

Alkyl Chains:

-

Pros: Hydrophobic; good membrane permeability.

-

Cons: Poor solubility; flexible.

-

Use Case: When membrane permeability is the bottleneck.

-

-

Rigid Linkers (Piperazine, Alkynes, Bicycles):

-

Pros: Reduces entropic penalty (pre-organized); can "lock" the ternary complex into a specific conformation.

-

Cons: Synthetic complexity; requires precise modeling.

-

Use Case: Optimization phase to improve selectivity or cooperativity.

-

Part 3: Visualization of the Mechanism

The following diagram illustrates the catalytic cycle, emphasizing the critical role of the Ternary Complex formation.

Caption: The catalytic cycle of PROTAC-mediated degradation. The stability of the Ternary Complex (Green) is the primary determinant of ubiquitination efficiency.

Part 4: Experimental Workflows

Synthesis Protocol: Amide Coupling (General)

Context: Attaching a carboxylic acid-terminated Linker-Ligand conjugate to an amine-containing Warhead.

Reagents:

-

Linker-Ligand-COOH (1.0 eq)

-

Warhead-NH2 (1.0 eq)

-

HATU (1.2 eq) - Chosen for high reactivity and low racemization.

-

DIPEA (3.0 eq) - Base to activate the carboxylate.

-

DMF (Anhydrous) - Solvent.

Step-by-Step:

-

Activation: Dissolve Linker-Ligand-COOH in anhydrous DMF (0.1 M concentration) under inert atmosphere (

). Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-At ester). Note: Color change to yellow/orange is typical.

-

Addition: Add Warhead-NH2 dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: If reaction is slow, check pH (should be >8). Add more DIPEA if necessary.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), saturated

, and Brine. Dry over -

Purification: Flash chromatography or Prep-HPLC.

Biological Validation: The "Hook Effect"

A common failure mode in PROTAC assays is the Hook Effect . At high concentrations, the PROTAC saturates the E3 ligase and the POI independently, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the required ternary complex.

Protocol: Ternary Complex Assay (TR-FRET)

-

Labeling: Tag E3 ligase with a donor fluorophore (e.g., Terbium) and POI with an acceptor (e.g., GFP or chemically labeled).

-

Titration: Titrate the PROTAC conjugate (0.1 nM to 10

M). -

Readout: Measure FRET signal.

-

Interpretation:

-

Bell-Shaped Curve: Indicates formation of ternary complex followed by the Hook Effect at high concentrations.

-

Flat Line: No ternary complex formation (Check linker length/exit vectors).

-

Caption: Validation workflow. A successful conjugate must pass binary binding checks before ternary complex assessment.

References

-

Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

-

Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Link

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society. Link

Sources

- 1. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

how to use (S,R,S)-AHPC-CO-C1-NH2 HCl in cell culture

An In-Depth Guide to the Application of (S,R,S)-AHPC-CO-C1-NH2 HCl in the Development of PROTAC Degraders for Cell Culture Studies

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound. This molecule is a pivotal chemical tool in the field of Targeted Protein Degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a linker terminating in a primary amine, ready for conjugation to a target-protein-binding ligand.[1][2] This guide will elucidate the mechanism of action, provide detailed protocols for the subsequent use of its PROTAC derivatives in cell culture, and explain the causality behind critical experimental choices to ensure robust and reproducible results.

Foundational Principles: Understanding this compound and the PROTAC Mechanism

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven protein degradation.[3] A PROTAC consists of three key components: a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5]

This compound is not a complete PROTAC; it is a key building block comprising the VHL E3 ligase ligand and a linker with a reactive handle (-NH2).[1][6] The von Hippel-Lindau E3 ligase is a frequently utilized ligase in PROTAC design due to its ubiquitous expression.[5][7] The core function of a PROTAC derived from this molecule is to induce proximity between the VHL E3 ligase and a specific POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome.[8][9] The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple target protein molecules.[8]

Figure 1: The PROTAC Mechanism of Action.

From Building Block to Functional PROTAC: An Experimental Overview

The primary application of this compound is its chemical conjugation to a ligand specific for your protein of interest. The terminal amine group serves as a versatile chemical handle for this conjugation, typically through amide bond formation with a carboxylic acid on the POI ligand. Once this new, complete PROTAC molecule is synthesized and purified, it can be used in cell culture to induce the degradation of the target protein.

The following workflow outlines the critical stages of developing and validating a novel PROTAC using this compound.

Figure 2: Workflow for PROTAC development and validation.

Physicochemical Properties and Reagent Handling

Proper handling and storage are paramount to maintaining the integrity of this compound and the resulting PROTAC.

| Property | Value | Source |

| Synonyms | VH032-NH2 monohydrochloride; VHL ligand 1 monohydrochloride | [7] |

| Molecular Formula | C₂₂H₃₁ClN₄O₃S | [7] |

| Molecular Weight | 467.02 g/mol | [7] |

| CAS Number | 1448189-80-7 | [7][10] |

| Appearance | White to yellow solid powder or crystals | [7][10] |

| Storage (Solid) | 2-8°C (short-term); -20°C under nitrogen (long-term) | [7][10] |

| Storage (In Solvent) | -80°C (≤ 6 months); -20°C (≤ 1 month) | [1][7] |

| Solubility | DMSO: ≥ 125 mg/mL (267.65 mM); H₂O: ≥ 100 mg/mL (214.12 mM) | [7] |

Expert Insight: While the compound is water-soluble, preparing a high-concentration stock solution in anhydrous DMSO is the standard and recommended practice for cell culture applications. This minimizes the final concentration of DMSO in the culture medium, typically to ≤ 0.1%, to avoid solvent-induced cytotoxicity. Use freshly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility and stability of the compound.[7]

PART 1: Preparation of Stock and Working Solutions

This protocol details the preparation of solutions for your final, purified PROTAC molecule derived from this compound.

Materials:

-

Purified PROTAC powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

-

Prepare High-Concentration Stock (e.g., 10 mM): a. Accurately weigh a small amount of your purified PROTAC powder (e.g., 1 mg). b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a PROTAC with MW = 800 g/mol , add 125 µL DMSO to 1 mg). c. Add the calculated volume of anhydrous DMSO to the vial containing the PROTAC powder. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[7] e. Visually inspect the solution to ensure there is no precipitate.

-

Storage and Aliquoting: a. Aliquot the high-concentration stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination. c. Store aliquots at -80°C for long-term stability (up to 6 months).[7]

-

Prepare Working Solutions: a. On the day of the experiment, thaw one aliquot of the high-concentration stock. b. Perform serial dilutions of the stock solution directly into pre-warmed, complete cell culture medium to achieve the final desired treatment concentrations. c. Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). d. Vortex the diluted solutions gently before adding them to the cells.

PART 2: Experimental Design: A Framework for Rigorous PROTAC Validation

A well-designed experiment with appropriate controls is essential to unambiguously attribute the observed cellular effects to the VHL-dependent degradation of the target protein.

Cell Line Selection

-

Target Expression: Confirm that your chosen cell line expresses your protein of interest at a detectable level using Western Blot or other proteomic methods.

-

E3 Ligase Expression: Confirm the expression of VHL. Most cell lines express VHL ubiquitously, but it is a crucial checkpoint.[7]

-

Genetic Controls: If available, VHL-knockout cell lines are an invaluable tool to prove that the degradation is VHL-dependent.

Critical Controls for Mechanism of Action

The inclusion of proper controls is non-negotiable for publishing and interpreting PROTAC data.[4]

-

Vehicle Control (DMSO): The most fundamental control. Cells are treated with the same final concentration of DMSO as the highest PROTAC concentration used.

-

Inactive Epimer Control: (S,R,S)-AHPC is the active stereoisomer that binds VHL. The corresponding (S,S,S)-AHPC is an inactive derivative that does not bind VHL and should be used to synthesize a negative control PROTAC.[10][11] This control demonstrates that the degradation is dependent on specific VHL engagement.

-

Unconjugated Ligands: Treat cells with the POI-binding ligand alone and the VHL ligand (this compound) alone at equivalent concentrations. This ensures that neither component individually causes the observed effects.

-

Proteasome Inhibitor Co-treatment: To confirm that protein loss is due to proteasomal degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., 1-10 µM MG132 or 10-100 nM Carfilzomib). A rescue of the target protein level indicates proteasome-dependent degradation.

Dose-Response and Time-Course Experiments

-

Dose-Response: To determine the potency of the PROTAC, treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). This allows for the calculation of the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal degradation achieved).

-

Time-Course: To understand the degradation kinetics, treat cells with a fixed, effective concentration of the PROTAC (e.g., near the DC₅₀ or Dₘₐₓ) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

PART 3: Core Experimental Protocols

Protocol: Assessing Target Protein Degradation by Western Blot

Western blotting is the most common and accessible method for quantifying changes in protein levels.[4]

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Aspirate the old medium and replace it with fresh medium containing the PROTAC, controls, or vehicle at the desired concentrations.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: a. Collect the supernatant. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: a. Normalize the protein amounts for all samples (e.g., load 20-30 µg of total protein per lane). b. Perform SDS-PAGE to separate proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate with a primary antibody specific to your POI overnight at 4°C. f. Crucially, also probe for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across lanes. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Develop the blot using an ECL substrate and image using a chemiluminescence imager.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Express the degradation as a percentage relative to the vehicle-treated control.

Protocol: Validating Mechanism by RT-qPCR

This protocol confirms that the reduction in protein levels is due to post-translational degradation, not transcriptional repression.[4]

Procedure:

-

Cell Treatment: Treat cells as described in Protocol 3.1.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

qPCR: a. Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. b. Include primers for your gene of interest and for at least one stably expressed housekeeping gene (e.g., ACTB, GAPDH, TBP).[12] c. Run the qPCR reaction on a real-time PCR instrument.

-

Analysis: Analyze the data using the ΔΔCt method. A lack of significant change in the mRNA levels of your target gene in PROTAC-treated cells compared to vehicle control supports a post-translational degradation mechanism.

Protocol: Measuring Phenotypic Outcomes with a Cell Viability Assay

If the degradation of your POI is expected to affect cell proliferation or survival, a viability assay is a key functional readout.

Procedure:

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Treatment: Treat cells with a serial dilution of your PROTAC and controls.

-

Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., using CellTiter-Glo®, MTT, or resazurin-based reagents).

-

Analysis: Read the plate (luminescence, absorbance, or fluorescence). Normalize the data to the vehicle control and plot the results to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).

References

-

Biocompare. (2022). PROTACs: A Practical Guide. [Link]

-

Lucas, G., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]

-

Lucas, G., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

-

Bio-Techne. Assays for Targeted Protein Degradation. [Link]

-

Wu, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]

-

Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

-

Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

-

The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]

-

ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

-

Institut Pasteur. VHL E3 ubiquitin ligase, a new potential druggable protein. [Link]

-

MDPI. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. International Journal of Molecular Sciences. [Link]

-

Thermo Fisher Scientific. (2022). Choosing the best endogenous control for your qPCR experiment. [Link]

-

Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

-

University of Dundee. (2021). Beginner's guide to PROTACs and targeted protein degradation published. [Link]

-

MDPI. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. m.youtube.com [m.youtube.com]

Application Note: Quantitative Western Blot Analysis for PROTAC-Mediated Protein Degradation

Abstract

Targeted Protein Degradation (TPD) via PROTACs (Proteolysis Targeting Chimeras) represents a paradigm shift from occupancy-based inhibition to event-driven elimination of proteins. Unlike small molecule inhibitors, PROTACs function catalytically to induce the ubiquitination and subsequent proteasomal degradation of a Protein of Interest (POI).[1][2] This application note details the specific Western Blot (WB) methodologies required to validate PROTAC efficacy, calculate potency metrics (

Mechanistic Principles & The Ternary Complex

The fundamental requirement for PROTAC activity is the formation of a stable ternary complex between the POI, the PROTAC linker, and an E3 ubiquitin ligase (e.g., CRBN or VHL). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI.

The "Hook Effect" Phenomenon

A unique characteristic of PROTACs is the bell-shaped dose-response curve, known as the "Hook Effect."[3] At supramaximal concentrations, binary complexes (PROTAC-POI or PROTAC-E3) outcompete the formation of the productive ternary complex, leading to a loss of degradation efficacy.

Figure 1: Mechanism of PROTAC Action and the Hook Effect

Caption: The productive pathway (solid lines) requires ternary complex formation. High PROTAC concentrations favor binary complexes (dashed lines), inhibiting degradation (Hook Effect).[4]

Experimental Design Strategy

To rigorously validate a PROTAC, three distinct experiments are required.

A. Dose-Response (Potency)

Determine the

-

Range: 6-point log scale (e.g., 1 nM to 10 µM).

-